4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone

説明

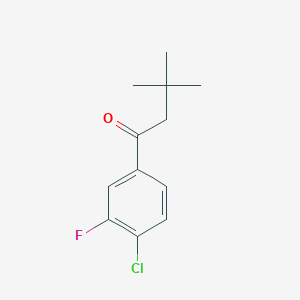

4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone (IUPAC: 1-(4-chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one) is a halogenated aromatic ketone with a substituted phenyl ring and a branched aliphatic chain. This compound is characterized by:

- Substituents: A chlorine atom at the 4'-position and a fluorine atom at the 3'-position on the phenyl ring.

- Molecular formula: C₁₂H₁₃ClFO (calculated molecular weight: ~228.7 g/mol).

特性

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVHFSOEAYHAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642397 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-64-2 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 3,3-dimethylbutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

作用機序

The mechanism of action of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

類似化合物との比較

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)

Structural Differences :

- Substituents : Chlorine at the 4-position and fluorine at the 4'-position on the phenyl ring (para-para substitution).

- Butanone chain: Linear chain without methyl groups.

- Molecular formula : C₁₀H₁₀ClFO (MW: 200.64 g/mol) .

Synthesis :

Produced via Friedel-Crafts acylation of 4-chlorobutyryl chloride with fluorobenzene .

4'-Chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3)

Structural Differences :

4'-Chloro-2'-fluorobutyrophenone (CAS Not Specified)

Note: refers to this compound as 1-(4-chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one, indicating a fluorine at the 2'-position (ortho to chlorine).

Comparative Data Table

| Property | 4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone | 4-Chloro-4'-fluorobutyrophenone | 4'-Chloro-3,3-dimethylbutyrophenone |

|---|---|---|---|

| CAS Number | Not Provided | 3874-54-2 | 60851-32-3 |

| Molecular Formula | C₁₂H₁₃ClFO | C₁₀H₁₀ClFO | C₁₂H₁₅ClO |

| Molecular Weight (g/mol) | ~228.7 | 200.64 | 210.71 |

| Substituents (Phenyl Ring) | 4'-Cl, 3'-F | 4-Cl, 4'-F | 4'-Cl |

| Butanone Chain | 3,3-dimethyl | Linear | 3,3-dimethyl |

| Synthesis Method | Not Specified | Friedel-Crafts acylation | Not Specified |

| Applications | Research/Lab Use | Pharmaceutical Intermediate | Analytical Standard/Lab Use |

| Physical State | Not Provided | Oily Liquid | Solid (Assumed) |

Key Findings and Discussion

- Substituent Position Impact : The 3'-fluoro substituent (meta to chlorine) may alter electronic distribution compared to para-fluoro analogues, influencing binding affinity in pharmaceutical contexts .

- Synthesis Challenges: The branched chain and dual halogenation in the target compound likely require multi-step synthesis, contrasting with the straightforward Friedel-Crafts route used for 4-Chloro-4'-fluorobutyrophenone .

生物活性

4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone is a synthetic organic compound with the molecular formula . This compound belongs to the butyrophenone class, which is known for its diverse biological activities. The presence of both chloro and fluorine substituents in its structure enhances its reactivity and potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The unique structural attributes of this compound contribute to its biological activity. The compound's structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .

- Anti-inflammatory Properties : The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .

The mechanism of action for this compound is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can alter cellular activities and lead to various biological effects. The exact pathways may depend on the specific application of the compound .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with similar compounds can be helpful:

| Compound Name | Key Differences |

|---|---|

| 4'-Chloro-3,3-dimethylbutyrophenone | Lacks the fluorine atom, affecting reactivity. |

| 3,3-Dimethyl-3'-fluorobutyrophenone | Lacks the chloro group, influencing chemical behavior. |

| 4'-Fluoro-3,3-dimethylbutyrophenone | Lacks the chloro group; unique properties due to halogen variation. |

The distinct combination of both chloro and fluoro groups in this compound enhances its reactivity compared to these related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。